8-fluoro-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
CAS No.: 932329-27-6
Cat. No.: VC4146913
Molecular Formula: C23H15F2N3
Molecular Weight: 371.391
* For research use only. Not for human or veterinary use.
![8-fluoro-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline - 932329-27-6](/images/structure/VC4146913.png)
Specification
CAS No. | 932329-27-6 |
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Molecular Formula | C23H15F2N3 |
Molecular Weight | 371.391 |
IUPAC Name | 8-fluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Standard InChI | InChI=1S/C23H15F2N3/c1-14-2-4-15(5-3-14)22-20-13-26-21-11-8-17(25)12-19(21)23(20)28(27-22)18-9-6-16(24)7-10-18/h2-13H,1H3 |
Standard InChI Key | VYSRYXBWHFPMSA-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)F |
Introduction
The compound 8-fluoro-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic organic molecule that belongs to the pyrazoloquinoline family. This class of compounds is recognized for its diverse applications in medicinal chemistry, particularly in anticancer, antimicrobial, and enzyme inhibition studies. The unique structural features of this compound, including its fused quinoline core and fluorinated substituents, make it a promising candidate for pharmacological research.
Structural Features
The molecular structure of 8-fluoro-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline includes:
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A quinoline backbone fused with a pyrazole ring.
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Fluorine atoms at the 8-position of the quinoline core and the para-position of the phenyl group.
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A p-tolyl group attached to the pyrazole ring.
These features contribute to the compound's electronic properties, hydrophobicity, and potential biological activity.
Property | Value |
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Molecular Formula | C20H13F2N2 |
Molecular Weight | ~318.33 g/mol |
Functional Groups | Fluorophenyl, Tolyl |
Heterocyclic Components | Pyrazole, Quinoline |
Synthesis
The synthesis of this compound typically involves multi-step reactions combining fluorinated aromatic precursors and heterocyclic intermediates. A general synthetic route includes:
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Formation of Quinoline Core: Cyclization reactions involving substituted anilines and ketones.
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Pyrazole Formation: Condensation reactions using hydrazines or hydrazides.
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Functionalization: Introduction of fluorine atoms via halogenation or fluorinated precursors.
Crystallographic Data
Structural elucidation through X-ray crystallography reveals:
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Planarity of the quinoline-pyrazole system.
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π–π stacking interactions between aromatic rings.
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Hydrogen bonding involving fluorine atoms contributing to molecular stability.
This structural arrangement supports its potential for strong binding interactions in biological systems.
Applications in Medicinal Chemistry
The presence of fluorine atoms enhances the compound's metabolic stability and bioavailability. Its heterocyclic framework allows for:
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Drug Design: Development of kinase inhibitors or antimicrobial agents.
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Molecular Docking Studies: Evaluation of binding affinities with protein targets.
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Pharmacokinetics Optimization: Improved lipophilicity and membrane permeability.
Future Directions
Further research is needed to explore:
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Detailed pharmacological profiling (e.g., IC50 values against specific targets).
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Toxicological assessments to determine safety profiles.
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Derivatization to enhance activity or selectivity.
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